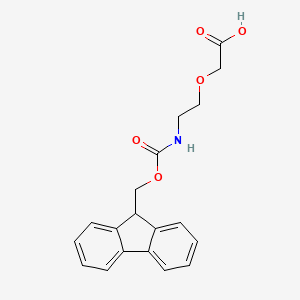

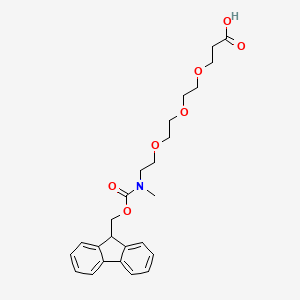

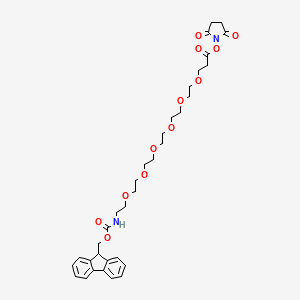

![molecular formula C25H25ClN6O3 B607583 8-[(Trans-5-Amino-1,3-Dioxan-2-Yl)methyl]-6-[2-Chloro-4-(6-Methylpyridin-2-Yl)phenyl]-2-(Methylamino)pyrido[2,3-D]pyrimidin-7(8h)-One CAS No. 1648863-90-4](/img/structure/B607583.png)

8-[(Trans-5-Amino-1,3-Dioxan-2-Yl)methyl]-6-[2-Chloro-4-(6-Methylpyridin-2-Yl)phenyl]-2-(Methylamino)pyrido[2,3-D]pyrimidin-7(8h)-One

Descripción general

Descripción

G-5555 is an inhibitor of p21-activated kinase 1 (PAK1; Ki = 3.7 nM), a non-receptor serine/threonine kinase involved in tumorigenesis. It is selective for PAK1 over the majority of targets in a panel of 235 kinases but does inhibit PAK2, PAK3, KHS1, LCK, MST3, MST4, SIK2, and YSK1 by greater than 70% with IC50 values ranging from 9 to 52 nM. G-5555 inhibits phosphorylation of MEK, a downstream target of PAK1, in EBC1 cells (IC50 = 69 nM). G-5555 (10, 20, and 30 mg/kg) dose-dependently reduces phosphorylation of MEK in tumors from an H292 non-small cell lung cancer (NSCLC) mouse xenograft model. G-5555 inhibits hERG channels less than 50% at a concentration of 10 μM, indicating the potential for a low risk of QT interval prolongation and potentially fatal arrhythmias.

G‑5555 is a potent and selective PAK1 inhibitor. G‑5555 showed excellent kinase selectivity and inhibited only eight out of the 235 kinases tested other than PAK1 with inhibition >70%: PAK2, PAK3, KHS1, Lck, MST3, MST4, SIK2, and YSK1. G‑5555 demonstrated in vivo PK/PD effects consistent with the observed potency and pharmacokinetic properties. G‑5555 may be a potential cancer drug candidate. The p21-activated kinases (PAKs), which belong to the sterile-20 (STE20) family of kinases, play important roles in the regulation of key cellular phenomena including cell migration, proliferation, and survival mechanisms.

Aplicaciones Científicas De Investigación

Comprehensive Analysis of G-5555 Applications

G-5555, a compound with the chemical name “8-[(Trans-5-Amino-1,3-Dioxan-2-Yl)methyl]-6-[2-Chloro-4-(6-Methylpyridin-2-Yl)phenyl]-2-(Methylamino)pyrido[2,3-D]pyrimidin-7(8h)-One,” has shown potential in various scientific research applications. Below is a detailed analysis of its unique applications across different fields.

Cancer Research: PAK1 Inhibition: G-5555 is a selective inhibitor of p21-activated kinase 1 (PAK1), which plays a significant role in cell migration, proliferation, and survival . Overexpression of PAK1 has been linked to poor prognosis in some types of breast cancer. G-5555’s ability to inhibit PAK1 suggests its potential use in targeted cancer therapies.

Pharmacokinetics and Dynamics: The compound has demonstrated promising pharmacokinetic and pharmacodynamic (PK/PD) characteristics, indicating its potential for clinical translation . Dose-dependent pathway modulation by G-5555 could lead to new therapeutic strategies for diseases where PAK1 is implicated.

Drug Design and Development: G-5555’s unique structure, featuring a low-pKa polar moiety, has been employed to improve drug properties such as potency, selectivity, and reduced toxicity . This approach can inform the design of other drugs with similar challenges.

Molecular Interaction Studies: The compound’s interaction with PAK1 provides insights into the structural requirements for binding and inhibition. This knowledge can be applied to the design of other kinase inhibitors.

Anti-Inflammatory Properties: The 5-amino-1,3-dioxane moiety in G-5555 is known to possess anti-inflammatory properties. This suggests potential applications in developing treatments for inflammatory diseases .

Solubility and Stability Enhancement: G-5555 incorporates a moiety that reduces basicity and improves solubility, which could lead to better bioavailability in drug candidates .

Selectivity Improvement: The design of G-5555 has shown how structural modifications can enhance selectivity, a critical factor in reducing side effects and increasing therapeutic efficacy .

Apoptosis Induction: In combination with other chemotherapeutic agents, such as docetaxel, G-5555 may induce increased apoptosis in cancer cells, offering a synergistic approach to cancer treatment .

Mecanismo De Acción

Target of Action

G-5555, also known as 8-(((2r,5r)-5-amino-1,3-dioxan-2-yl)methyl)-6-(2-chloro-4-(6-methylpyridin-2-yl)phenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, primarily targets the p21-activated kinases (PAKs), specifically PAK1, PAK2, and PAK3 . These kinases play significant roles in cellular processes such as cell growth, survival, and motility .

Mode of Action

G-5555 acts as an ATP-competitive inhibitor . It binds to the ATP-binding site of PAKs, preventing ATP from binding and thus inhibiting the kinase activity of PAKs . This results in the disruption of downstream signaling pathways regulated by these kinases .

Biochemical Pathways

The inhibition of PAKs by G-5555 affects several biochemical pathways. PAKs are involved in the regulation of MAPK and PI3K signaling pathways, which play crucial roles in cell proliferation, survival, and migration . By inhibiting PAKs, G-5555 disrupts these pathways, potentially leading to reduced cell proliferation and increased apoptosis .

Pharmacokinetics

G-5555 exhibits favorable pharmacokinetic properties. It has been reported to have low blood clearance and an acceptable half-life . It also demonstrates good oral exposure and high oral bioavailability , making it suitable for in vivo studies .

Result of Action

The inhibition of PAKs by G-5555 leads to a reduction in cell viability, cell cycle progression, and cell migration and invasion . It has been shown to have greater potency in reducing cell viability compared to other PAK inhibitors . In addition, G-5555 has been reported to induce apoptosis in cancer cells .

Action Environment

The action of G-5555 can be influenced by various environmental factors. For instance, the compound’s efficacy and stability might be affected by the pH of the environment, as changes in pH can impact the compound’s ionization state and thus its ability to interact with its targets . Additionally, the presence of other molecules in the environment, such as proteins or lipids, could potentially interact with G-5555 and affect its action .

Propiedades

IUPAC Name |

8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25ClN6O3/c1-14-4-3-5-21(30-14)15-6-7-18(20(26)9-15)19-8-16-10-29-25(28-2)31-23(16)32(24(19)33)11-22-34-12-17(27)13-35-22/h3-10,17,22H,11-13,27H2,1-2H3,(H,28,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCMHWUFWQFPLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=CC(=C(C=C2)C3=CC4=CN=C(N=C4N(C3=O)CC5OCC(CO5)N)NC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(Trans-5-Amino-1,3-Dioxan-2-Yl)methyl]-6-[2-Chloro-4-(6-Methylpyridin-2-Yl)phenyl]-2-(Methylamino)pyrido[2,3-D]pyrimidin-7(8h)-One | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carboxamide](/img/structure/B607522.png)